2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid - 81745-21-3

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

Catalog Number: EVT-354367
CAS Number: 81745-21-3
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of 2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)acetic acid derivatives [] involves the N-chemoselective reaction of substituted quinazoline-2,4-diones with ethyl chloroacetate. This highlights the potential for utilizing similar approaches to incorporate the acetic acid moiety into the target compound.

Chemical Reactions Analysis

For instance, the carbonyl group can undergo condensation reactions with hydrazines to yield hydrazones, as exemplified in the synthesis of 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxyacetamides []. Furthermore, the nitrogen atom in the quinoline ring can participate in alkylation reactions, enabling the introduction of various substituents.

Mechanism of Action

For example, 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxyacetamides have been identified as potent and selective peptide deformylase (PDF) inhibitors []. This suggests that compounds bearing the 2-oxo-3,4-dihydroquinolin-1(2H)-yl scaffold can interact with enzymatic active sites, potentially through metal chelation or hydrogen bonding interactions.

Applications
  • Antimicrobial Agents: The synthesis and antimicrobial activity of various 2-oxo-3,4-dihydroquinoline derivatives suggest their potential as antimicrobial agents [, , , ].

  • Anti-inflammatory Agents: Some derivatives have shown promising anti-inflammatory properties [], indicating potential applications in treating inflammatory diseases.

  • Enzyme Inhibitors: The identification of potent peptide deformylase inhibitors [] highlights the potential of this compound class as enzyme inhibitors, which could have implications for various therapeutic areas.

  • Antioxidant Agents: Certain 2-oxo-3,4-dihydroquinoline derivatives have exhibited antioxidant activity [], suggesting potential applications in preventing oxidative stress-related conditions.

2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129968)

  • Compound Description: Setipiprant is a potent and selective antagonist of the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTh2) []. It is under clinical development for treating asthma and seasonal allergic rhinitis [].
  • Relevance: While structurally distinct from 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid, Setipiprant shares a common pharmacophoric element: the presence of a substituted acetic acid moiety linked to a heterocyclic ring system. This suggests that exploring variations in the heterocyclic core while retaining this acetic acid motif could be a viable strategy for discovering new bioactive compounds. The investigation of Setipiprant's metabolic pathways [] further highlights the importance of understanding how structural modifications can influence a compound's metabolic fate and potentially its activity.

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Compound Description: (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to a class of biologically active compounds [].
  • Relevance: The compound shares a similar structure with 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid, particularly the presence of the acetic acid moiety directly linked to a heterocyclic ring containing a carbonyl group. Understanding the dynamics and charge distribution of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, as elucidated by X-ray diffraction and theoretical calculations [], could provide insights into the structural features that contribute to the biological activity of the target compound.

2-[(2Z)-2-Benzyl­idene-3-oxo-3,4-di­hydro-2H-1,4-benzo­thia­zin-4-yl]acetic acid

  • Compound Description: This compound features a thiazine ring adopting a screw-boat conformation [].
  • Relevance: The inclusion of 2-[(2Z)-2-Benzyl­idene-3-oxo-3,4-di­hydro-2H-1,4-benzo­thia­zin-4-yl]acetic acid highlights the broader structural context within which 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid resides. The variation in the heterocyclic core, from a quinoline to a benzothiazine ring system, underscores the potential diversity of chemical structures attainable while preserving the acetic acid substituent. The crystallographic analysis [] emphasizing its conformation and intermolecular interactions further underlines the importance of three-dimensional structure in dictating a compound's properties and potential biological activity.

2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid

  • Compound Description: This compound serves as a scaffold for developing potential antioxidants [, ]. While the parent compound itself is not active, its esters and amides have demonstrated antioxidant activity, particularly in nitrosative stress models [, ].

2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

  • Compound Description: The molecule features a planar bicyclic ring system with a carboxymethyl group rotated out of plane [].

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

  • Compound Description: PF-06282999 is a highly selective, mechanism-based inhibitor of myeloperoxidase (MPO) []. It is considered a potential therapeutic agent for treating cardiovascular diseases due to its ability to irreversibly inhibit MPO [].

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate

  • Compound Description: This compound contains a thiomorpholine ring existing in a conformation between a twist-boat and half-chair [].
  • Relevance: This molecule, featuring a benzothiazine ring system, showcases the structural diversity possible while maintaining a similar acetic acid side chain as seen in 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid. The identification of the thiomorpholine ring's conformation [] emphasizes the importance of considering conformational flexibility when analyzing the structure-activity relationships of related compounds.

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones

  • Compound Description: This compound class represents a group of substituted phthalazine-1,4-diones synthesized using a one-pot, multicomponent reaction [].
  • Relevance: The synthesis of these compounds, which involves reacting a pyranone derivative with a thiadiazole and phthalic anhydrides [], suggests a potential synthetic route for creating structurally related compounds to 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid. Adapting this multicomponent approach could offer a versatile strategy for generating a library of analogues with varying substituents and exploring their potential biological activities.
  • Compound Description: This compound is a 5-fluorouracil derivative synthesized as a potential antitumor agent []. Both S- and R-enantiomers were synthesized and evaluated for their activity [].
  • Relevance: This 5-fluorouracil derivative, though structurally distinct from 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid, highlights the relevance of exploring different heterocyclic systems while retaining the acetic acid moiety. The synthesis of both enantiomers [] further emphasizes the importance of stereochemistry in drug design and biological activity, prompting consideration for similar investigations with 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid.

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid

  • Compound Description: This compound represents another 5-fluorouracil derivative designed for potential antitumor applications []. Both S- and R-enantiomers were synthesized and their antitumor activities were evaluated [].

[4‐(2,4,6‐Trimethylphenyl)‐1(2H)‐oxo‐phthalazin-2‐yl]acetic acid hydrazide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic systems, including 1,2,4-triazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles []. These derivatives were synthesized and evaluated for their antimicrobial activity [].

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

  • Compound Description: This compound acts as a key intermediate for synthesizing various chromene derivatives, including Schiff bases, thiourea derivatives, and oxadiazoles, which are then evaluated for their antimicrobial properties [].

[2-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids

  • Compound Description: This group of compounds represents a class of potential COX-2 inhibitors synthesized using an internal Michael addition reaction [].
  • Compound Description: This study focuses on designing and synthesizing a series of novel spiro derivatives as potent, reversible MAGL inhibitors []. This research particularly emphasizes the bioisosteric replacement of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with various spiro scaffolds [].

2-[4-oxo-8-(4-chlorophenyl)-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetic acid

  • Compound Description: This compound exhibits virucidal activity against human adenovirus 5 (Ad-5) and human enterovirus (Echo-9) [].

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

  • Compound Description: This series of compounds was designed based on the chemoselective reaction of quinazoline-2,4-diones with ethyl chloroacetate [].

(3R,4R)‐1‐(2,2‐difluoro‐ethyl)‐pyrrolidine‐3,4‐dicarboxylic Acid 3‐[(5‐Chloro‐pyridin‐2‐yl)‐amide] 4‐{[2‐Fluoro‐4‐(2‐oxo‐2H‐pyridin‐1‐yl)‐phenyl]‐amide}

  • Compound Description: This compound is a potent, selective, and orally bioavailable factor Xa inhibitor based on a pyrrolidine scaffold [].

2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

  • Compound Description: This class of compounds was synthesized by reacting (S)-2-chloroacetyloxy phenyl acetic acid ester with 3-aryl-2-((piperazin-1-yl)methyl) quinazolin-4(3H)-one [].

3,6,7,7a-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold

  • Compound Description: This research focuses on synthesizing a series of PARP inhibitors featuring a 4-trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold []. The study emphasizes the significance of the N1-aryl substituent for selectivity towards PARP-2 [].

3-[(2-amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates

  • Compound Description: This study introduces a one-pot, four-component synthesis of 3-[(2-amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates, utilizing a tandem reaction involving 4-hydroxycoumarin, benzaldehydes, thiourea, and 2-bromo-1-arylethan-1-ones [].

α{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid

  • Compound Description: This novel compound was synthesized through a carbodiimide-mediated peptide coupling reaction using 5-fluorouracil-1-yl acetic acid and L-valine as starting materials [].

α-{[(5-Fluoro 2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl]amino}-2-methyl Pentanoic Acid

  • Compound Description: This compound is a 5-fluorouracil derivative synthesized via peptide coupling reaction using 5-fluorouracil-1-yl acetic acid and L-leucine [].

Properties

CAS Number

81745-21-3

Product Name

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

IUPAC Name

2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

LQGIKCCIECNYHT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)O

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.